3-Methylquinolin-8-amine

Übersicht

Beschreibung

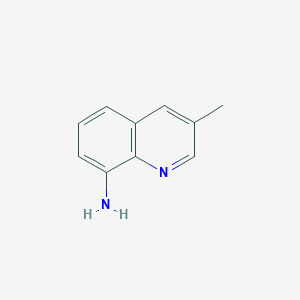

3-Methylquinolin-8-amine is a heterocyclic organic compound with the chemical formula C10H10N2. It is a derivative of quinoline, featuring a methyl group attached to the 3-position of the quinoline ring and an amine group at the 8-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylquinoline with ammonia or amines under high temperature and pressure can yield this compound . Additionally, transition metal-free catalyzed methods, ultrasound irradiation reactions, and greener chemical processes have been explored for the synthesis of quinoline derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methylquinolin-8-amine derivatives have been synthesized and evaluated for their biological activities. Notably, the compound has shown promise as a lead structure for developing multi-functional agents targeting Alzheimer's disease. Research indicates that derivatives of 8-aminoquinoline can inhibit amyloid-beta aggregation and exhibit neuroprotective effects against glutamate-induced cytotoxicity. For instance, studies have demonstrated that 8-aminoquinoline-melatonin hybrids possess significant inhibitory activity against self-induced amyloid-beta aggregation and show low cytotoxicity in neuronal cell lines .

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties, particularly against malaria. The synthesis of various 8-quinolinamines has led to the discovery of compounds with potent antimalarial activity. Research shows that certain derivatives can effectively cure drug-sensitive and drug-resistant strains of Plasmodium falciparum in animal models. For example, specific analogues demonstrated an IC50 range from 20 to 4760 ng/mL against both sensitive and resistant strains, showcasing their potential as broad-spectrum anti-infectives .

Table 2: Antimalarial Activity of this compound Derivatives

| Compound | Strain Type | Dose (mg/kg/day) | Cure Rate |

|---|---|---|---|

| 8-Quinolinamine | Drug-sensitive P. falciparum | 25 | 100% |

| 8-Quinolinamine | Drug-resistant P. falciparum | 50 | Cured |

| Specific Analogue | P. berghei | Various (10-100) | Variable |

Neuropharmacology

In neuropharmacology, compounds based on the structure of this compound are being investigated for their potential to treat neurodegenerative diseases. The ability of these compounds to act as metal-ion chelators is particularly noteworthy, as they can selectively bind to metal ions such as copper and zinc, which are implicated in the pathogenesis of Alzheimer's disease . This chelation mechanism not only aids in reducing metal ion-induced neurotoxicity but also enhances the pharmacological profile of these compounds.

Case Study 1: Alzheimer’s Disease Treatment

A study evaluated a series of novel 8-aminoquinoline-melatonin hybrids for their efficacy in treating Alzheimer's disease. The results indicated that certain compounds exhibited strong protective effects against neurotoxicity and significantly inhibited amyloid-beta aggregation, marking them as potential candidates for further development into therapeutic agents .

Case Study 2: Malaria Treatment

Another investigation focused on the antimalarial properties of synthesized quinolinamines. In vivo studies demonstrated that specific derivatives could cure infections caused by both drug-sensitive and multidrug-resistant strains of Plasmodium, thus highlighting their therapeutic potential in treating malaria .

Wirkmechanismus

The mechanism of action of 3-Methylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite . This disrupts the parasite’s metabolic processes and ultimately results in its death.

Vergleich Mit ähnlichen Verbindungen

3-Methylquinolin-8-amine can be compared with other similar compounds, such as:

Quinolin-8-amine: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

3-Methylquinoline: Lacks the amine group at the 8-position, which influences its chemical properties and applications.

8-Aminoquinoline: Similar structure but without the methyl group at the 3-position, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

3-Methylquinolin-8-amine, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with a methyl group at the 3-position and an amine group at the 8-position. Its molecular formula is , with a molecular weight of approximately 158.19 g/mol. The unique substitution pattern contributes to its chemical reactivity and biological activity.

1. Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

Research has shown that this compound exhibits anticancer properties . In vitro studies reveal that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . For instance, a study highlighted its efficacy against drug-resistant strains of cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

3. Antimalarial Activity

The compound has also been evaluated for its antimalarial activity . In particular, derivatives such as 8-aminoquinolines have shown promising results against Plasmodium species. The presence of specific functional groups enhances their efficacy against both drug-sensitive and resistant strains of malaria . For example, certain analogues were able to cure infected mice at doses as low as 25 mg/kg/day .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell survival.

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, leading to genotoxic effects and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimalarial | Effective against Plasmodium spp. |

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their anticancer efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

3-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVIVCVGRVZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313284 | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-71-3 | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.